Compound Description: This compound serves as a central structure for exploring biological activities. Researchers synthesized a series of its analogues (4a-4l) to investigate their antibacterial activity against both Gram-positive and Gram-negative bacterial strains. []
Compound Description: This compound was the subject of a crystal structure analysis, which determined its specific bond lengths and angles within a monoclinic crystal system. []
Compound Description: DPC423 is a potent and selective inhibitor of blood coagulation factor Xa (fXa). It shows promising antithrombotic activity and has undergone extensive investigation for its metabolic profile, pharmacokinetic properties, and potential clinical applications. [, , , , ]
Compound Description: This series of compounds was synthesized and evaluated for antifungal activity against various phytopathogenic fungi. Some derivatives exhibited moderate antifungal activity, with compounds 6a, 6b, and 6c showing promising inhibition against Gibberella zeae. []
Compound Description: Researchers designed and synthesized these derivatives to develop new succinate dehydrogenase inhibitors (SDHIs) with potential antifungal applications. Some compounds showed excellent activity against different fungi, suggesting their potential as new SDHI fungicides. []
Compound Description: Celecoxib is a well-known cyclooxygenase-2 (COX-2) inhibitor with significant anti-inflammatory activity. It is widely used for treating rheumatoid arthritis and osteoarthritis. []
Compound Description: This series of compounds, designed as anthranilic diamide analogues, was synthesized and tested for insecticidal and fungicidal activity. Results showed moderate to good activity against certain insects and fungi, suggesting their potential as pesticides. []
Compound Description: Researchers have determined the crystal structure of this compound, revealing details about its molecular geometry and intermolecular interactions. []
Compound Description: These compounds were developed to study their binding affinity and selectivity for the four adenosine receptor subtypes (hA1, hA2A, hA2B, and hA3). While they showed no activity at the hA2B receptor, they displayed nanomolar affinity for the hA3 receptor, suggesting potential applications related to this receptor subtype. []
Compound Description: The crystal structure of this compound has been determined, providing insights into its molecular conformation and packing within the crystal lattice. []
Compound Description: This compound has been analyzed using X-ray crystallography to determine its molecular structure and crystal packing arrangements. []
Compound Description: This compound is an essential intermediate in the synthesis of DP-23, a novel insecticide acting as a ryanodine receptor activator. []
N-[4-(1H-Imidazol-1-yl)-2-fluorophenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide and Derivatives
Compound Description: These compounds are described as potent factor Xa inhibitors with potential applications in treating thrombotic disorders. [, ]
Bis(3-(3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)-4,4'-azo- and -azoxyfurazan Derivatives
Compound Description: These new compounds were synthesized and characterized for their energetic properties, which makes them potentially useful in energetic materials applications. []
Compound Description: These metabolites, formed via the conjugation of DPC 423 with glutamate, were identified during the investigation of the drug's metabolic fate. Their formation involves the transfer of glutamate from glutathione, mediated by the enzyme γ-glutamyltranspeptidase (GGT). []
Compound Description: This compound is a key intermediate in the synthesis of novel herbicides. []
5-Amino-3-trifluoromethyl-1H-1,2,4-triazole
Compound Description: This compound has been structurally characterized, revealing insights into its bond lengths, molecular geometry, and intermolecular interactions in the solid state. []
Compound Description: This series of compounds was designed and synthesized as Nitrofurantoin® analogues for potential antibacterial applications against both Gram-positive and Gram-negative bacteria. []
1-Phenyl-3-trifluoromethyl-1H-pyrazoles
Compound Description: This family of compounds was synthesized using a novel regioselective approach involving enones and hydrazones. []
Polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole Systems
Compound Description: These compounds, featuring both a trifluoromethyl-1H-pyrazole and a 1,2,3-triazole moiety, were synthesized through a novel one-pot, three-step protocol. []
Compound Description: Researchers synthesized this series of compounds and evaluated their potential as antibacterial and antifungal agents. []
Compound Description: These compounds were designed and studied for their ability to inhibit various human carbonic anhydrase (CA) isoforms, particularly the tumor-associated isoforms IX and XII, making them potentially relevant for anticancer therapies. []
Compound Description: This compound is a potent and peripherally restricted antagonist of the cannabinoid-1 receptor (CB1R), exhibiting significant weight-loss efficacy in diet-induced obese mice, making it a potential candidate for treating obesity and related metabolic disorders. []
Compound Description: This series of compounds was designed, synthesized, and evaluated for potential antidepressant and anxiolytic activities. These compounds exhibited affinity for serotonin receptors and were tested in vivo for their pharmacological effects. []
Compound Description: This novel series of compounds, incorporating two pyrazole rings with varying trihalomethyl substituents, was synthesized and assessed for their antioxidant and antifungal activities. []
Compound Description: Researchers synthesized a series of these compounds using the Vilsmeier-Haack reagent. The structures of the synthesized compounds were confirmed through various analytical techniques, including X-ray crystallography for one of the intermediates. []
Compound Description: FN-1501 is a potent inhibitor of FLT3 and cyclin-dependent kinases (CDKs) with promising antiproliferative activity against acute myeloid leukemia (AML) cells. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.